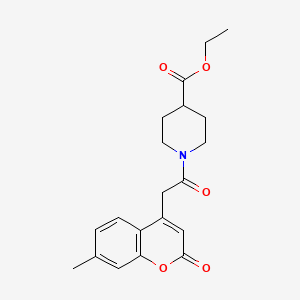

ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate

Description

Ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with an acetyl group bearing a 7-methylcoumarin (chromen-4-yl) moiety and at the 4-position with an ethyl carboxylate.

Properties

IUPAC Name |

ethyl 1-[2-(7-methyl-2-oxochromen-4-yl)acetyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-3-25-20(24)14-6-8-21(9-7-14)18(22)11-15-12-19(23)26-17-10-13(2)4-5-16(15)17/h4-5,10,12,14H,3,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCAGCGTBOMVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate typically involves the following steps:

Formation of the Chromen-4-one Moiety: The chromen-4-one core can be synthesized through the condensation of 7-methylcoumarin with ethyl acetoacetate in the presence of a base such as potassium carbonate.

Piperidine-4-carboxylate Formation: The final step involves the reaction of the acetylated chromen-4-one with piperidine-4-carboxylate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-4-one moiety to dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the acetyl or piperidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of chromenones exhibit notable antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi, suggesting that ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate may possess similar properties .

Anticancer Potential

The structural characteristics of this compound indicate potential anticancer activity. Compounds containing piperidine and chromenone moieties have been evaluated for their cytotoxic effects against cancer cell lines. Preliminary studies suggest that modifications in the structure can lead to compounds with low IC50 values, indicating strong anticancer effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Substituent Variations on the Piperidine Core

The piperidine-4-carboxylate scaffold is common in drug discovery. Key analogs include:

Key Observations :

- The coumarin-acetyl substituent in the target compound introduces steric bulk and aromaticity, which may influence receptor binding or fluorescence properties compared to simpler ester/amide analogs .

- Ethyl 1-(2-amino-2-oxoethyl)piperidine-4-carboxylate (similarity 0.98) replaces the ester with an amide, enhancing polarity and hydrogen-bonding capacity, which could affect solubility and pharmacokinetics .

Comparison with Target Compound :

Spectroscopic and Physicochemical Properties

NMR Data :

- The target compound’s ¹H NMR would exhibit signals for the coumarin aromatic protons (~δ 6–8 ppm), absent in analogs like ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate , which show characteristic ester methyl/methylene signals (δ 1.2–4.2 ppm) .

- Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate () displays distinct NH and carbonyl signals (δ 6.20–7.33 ppm), highlighting the impact of ring saturation on chemical shifts .

Solubility and Stability :

- The coumarin moiety may reduce aqueous solubility compared to hydroxyl- or amino-substituted analogs but enhance lipid membrane permeability .

- Ester derivatives (e.g., ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate) are prone to hydrolysis under acidic/basic conditions, whereas amide analogs (e.g., 2-amino-2-oxoethyl derivative) offer greater stability .

Biological Activity

Ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its synthesis and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O5 |

| Molecular Weight | 358.39 g/mol |

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with 7-methyl-2-oxo-2H-chromen-4-acetic acid. Various methods, including hydrazine hydrate condensation and cyclization reactions, have been reported in the literature to produce this compound effectively .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and function.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research indicates that this compound may also exhibit anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects on MCF-7 cells, this compound showed an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Anti-inflammatory Activity

The compound has also been reported to exhibit anti-inflammatory effects in various models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the chromene moiety or piperidine ring can significantly influence its potency and selectivity.

Key Findings:

- Substituent Effects : The presence of electron-donating groups on the chromene ring enhances antimicrobial activity.

- Ring Modifications : Alterations in the piperidine structure can lead to variations in anticancer efficacy.

- Hydrophobic Interactions : Increased hydrophobicity generally correlates with improved cellular uptake and bioavailability.

Q & A

Basic: What are the standard synthetic protocols for preparing ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Coupling of chromenone and piperidine moieties : Acetylation of the chromenone core (e.g., 7-methyl-2-oxo-2H-chromen-4-yl) with a piperidine derivative via nucleophilic acyl substitution.

- Esterification : Introduction of the ethyl carboxylate group to the piperidine ring using ethyl chloroformate or similar reagents under anhydrous conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity.

Advanced: How can reaction conditions be optimized for higher yield in the synthesis of this compound?

Answer:

Use Design of Experiments (DoE) to systematically evaluate variables:

- Temperature : Higher yields observed at 60–80°C for acetylation steps .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve coupling efficiency .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Statistical modeling (e.g., ANOVA) identifies critical parameters, while flow-chemistry setups reduce side reactions .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl and ethyl ester groups) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- FT-IR : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹) .

Advanced: How can computational methods predict the compound’s 3D conformation and bioactivity?

Answer:

- Molecular docking : Software like AutoDock Vina assesses binding affinity to targets (e.g., enzymes, receptors) .

- DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .

- MD simulations : Analyze stability in solvated systems (e.g., water, lipid bilayers) over 100+ ns trajectories .

Basic: What biological activities have been reported for this compound?

Answer:

Preliminary studies on analogous chromenone-piperidine hybrids suggest:

- Antimicrobial activity : MIC values ≤ 8 µg/mL against Gram-positive bacteria .

- Enzyme inhibition : Potential for targeting acetylcholinesterase (IC₅₀ ~10 µM) .

- Cytotoxicity : Moderate activity (IC₅₀ 20–50 µM) in cancer cell lines via ROS generation .

Advanced: How can receptor-ligand interaction studies elucidate its pharmacological mechanism?

Answer:

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to purified receptors .

- Radioligand displacement assays : Determine IC₅₀ values for neurotransmitter receptors (e.g., σ₁, NMDA) .

- Cryo-EM : Resolve ligand-bound receptor structures at near-atomic resolution .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritancy .

- Storage : Inert atmosphere (N₂) at –20°C to prevent ester hydrolysis .

Advanced: How can in-situ stabilization strategies mitigate degradation during experiments?

Answer:

- pH control : Buffered solutions (pH 4.6–7.4) stabilize the ester group .

- Antioxidants : Add 0.1% BHT to prevent oxidation of the chromenone moiety .

- Lyophilization : For long-term storage, lyophilize in amber vials under vacuum .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

- Structural analogs : Compare activities of derivatives (e.g., hydroxyl vs. methyl substituents) to identify SAR trends .

- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., MTT vs. ATP assays) .

- Meta-analysis : Pool data from multiple studies to calculate weighted effect sizes .

Advanced: What strategies enhance pharmacological profiling using deuterated analogs?

Answer:

- Deuterium incorporation : Synthesize analogs with deuterium at metabolically labile sites (e.g., piperidine C-H) to prolong half-life .

- Isotope tracing : Use LC-MS/MS to track metabolic pathways in vitro/in vivo .

- PK/PD modeling : Compare deuterated vs. non-deuterated forms to optimize dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.